molecular formula C13H21NO2 B1615001 N-Nonylmaleimide CAS No. 20458-51-9

N-Nonylmaleimide

Cat. No.: B1615001
CAS No.: 20458-51-9
M. Wt: 223.31 g/mol
InChI Key: UNJAMUMWPRRGHF-UHFFFAOYSA-N
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Description

N-Nonylmaleimide is an organic compound belonging to the class of maleimides, which are characterized by the presence of a maleic acid imide group. This compound is notable for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nonylmaleimide can be synthesized through the reaction of maleic anhydride with nonylamine. The reaction typically involves heating maleic anhydride with nonylamine in the presence of a solvent such as toluene. The reaction mixture is then refluxed, and the resulting product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Nonylmaleimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding maleic acid derivatives.

    Reduction: Reduction reactions can convert it into succinimide derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various substituted maleimides and succinimides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Nonylmaleimide has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.

    Bioconjugation: Due to its reactivity with thiol groups, it is employed in the bioconjugation of proteins and peptides.

    Materials Science: this compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of N-Nonylmaleimide involves its ability to form covalent bonds with nucleophiles, particularly thiol groups. This reactivity is attributed to the electron-deficient nature of the maleimide ring, which facilitates nucleophilic attack. The compound can modify proteins and other biomolecules by reacting with cysteine residues, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmaleimide: Similar in structure but with a phenyl group instead of a nonyl group.

    N-Ethylmaleimide: Contains an ethyl group and is widely used in biochemical studies.

    N-Methylmaleimide: Features a methyl group and is used in various organic synthesis applications.

Uniqueness

N-Nonylmaleimide is unique due to its long nonyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of water-resistant coatings and adhesives.

Properties

IUPAC Name

1-nonylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJAMUMWPRRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333585
Record name N-Nonylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20458-51-9
Record name N-Nonylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One equivalent each of maleic anhydride and n-nonylamine are charged into a 1 liter 3-neck round bottom glass flask containing 300 ml xylene, a reflux condenser with a Dean-Stark attachment, Teflon-coated magnetic stirring bar, and a thermometer. The contents are heated to 120° C. for about 15 hours, the reaction extent being monitored by the amount of water collected. After 1 equivalent of water is collected, the reaction solvent is flash distilled off. The absence of an infrared absorbance at 1830 cm-1 and 1791 cm-1 is evidence of anhydride consumption; the presence of an infrared absorbance at 1772 cm-1 is evidence of imide formation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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